

# Application Notes: Acid Green 20 as a Novel Tracking Dye in Electrophoresis

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## Compound of Interest

Compound Name: Acid green 20

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## Introduction

Electrophoresis is a fundamental technique for the separation of macromolecules such as DNA, RNA, and proteins. Tracking dyes are indispensable for monitoring the progress of electrophoretic runs, ensuring that the separation is adequate and that the samples do not run off the gel.<sup>[1][2]</sup> While bromophenol blue, xylene cyanol, and orange G are the most commonly used tracking dyes, the exploration of alternative dyes can offer advantages in specific applications, such as better visibility or different migration patterns.<sup>[1][3]</sup>

This document explores the potential use of **Acid Green 20**, a double azo dye, as a tracking dye in electrophoretic applications.<sup>[4]</sup> Primarily utilized in the textile and paper industries, its properties as an anionic dye suggest its suitability for migration in an electric field alongside nucleic acids and SDS-coated proteins.<sup>[4][5]</sup>

Disclaimer: The use of **Acid Green 20** as a tracking dye in electrophoresis is not a widely documented or standard procedure. The following protocols and data are based on the general principles of tracking dye function and the known properties of **Acid Green 20**. Researchers should perform validation and optimization experiments to determine the suitability of **Acid Green 20** for their specific applications.

## Properties of Acid Green 20

A summary of the key properties of **Acid Green 20** is presented below.

Property	Value	Reference
C.I. Name	Acid Green 20	[4]
CAS Registry Number	5850-39-5	[4]
Molecular Formula	$C_{22}H_{16}N_6Na_2O_7S_2$	[4]
Molecular Weight	586.51 g/mol	[4]
Appearance	Dark green to black powder	[4]
Solubility	Soluble in water	[4]

## Application in Electrophoresis

**Acid Green 20** is an anionic dye, meaning it carries a negative charge in neutral and alkaline buffers.[6] This characteristic is a prerequisite for a tracking dye in standard DNA/RNA and SDS-PAGE electrophoresis, where the target molecules are also negatively charged and migrate towards the positive electrode (anode).[3] The dye's intense color provides the necessary visibility for tracking the migration front during an electrophoretic run.[1]

## Experimental Protocols

The following are generalized protocols for preparing and using a loading buffer containing a tracking dye. These can be adapted for the use of **Acid Green 20**.

### Preparation of 6X Loading Buffer with Acid Green 20

This protocol outlines the preparation of a 6X concentrated loading buffer. The final concentration of the dye may need to be adjusted for optimal visualization.

Materials:

- **Acid Green 20** powder
- Glycerol or Ficoll-400

- Tris-HCl buffer (1 M, pH 6.8 or 8.0)
- EDTA (0.5 M, pH 8.0)
- Nuclease-free water

Procedure:

- To prepare 10 mL of 6X loading buffer, combine the following in a sterile conical tube:
  - 3 mL Glycerol (for a final concentration of 30%)
  - 1.2 mL 1 M Tris-HCl, pH 6.8 (for a final concentration of 120 mM)
  - 0.24 mL 0.5 M EDTA, pH 8.0 (for a final concentration of 12 mM)
  - A small, precisely weighed amount of **Acid Green 20** (start with a final concentration of 0.05% w/v, which is 5 mg for 10 mL).
- Add nuclease-free water to a final volume of 10 mL.
- Vortex thoroughly until the **Acid Green 20** is completely dissolved.
- Store the 6X loading buffer at 4°C for short-term use or at -20°C for long-term storage.

## Use of Acid Green 20 Loading Buffer in Agarose Gel Electrophoresis

This protocol describes the general steps for using the prepared loading buffer with DNA samples for agarose gel electrophoresis.

Materials:

- Agarose
- 1X TAE or TBE running buffer
- DNA samples and DNA ladder

- 6X **Acid Green 20** loading buffer
- Gel casting equipment and electrophoresis system
- UV transilluminator or other gel imaging system

Procedure:

- Prepare the Agarose Gel:
  - Prepare an agarose gel of the desired concentration (e.g., 1%) in 1X TAE or TBE buffer.
  - Cast the gel in a casting tray with the appropriate combs and allow it to solidify.
- Prepare the Samples:
  - Mix your DNA samples and DNA ladder with the 6X **Acid Green 20** loading buffer to a final concentration of 1X (e.g., mix 5  $\mu$ L of DNA sample with 1  $\mu$ L of 6X loading buffer).
- Load and Run the Gel:
  - Place the solidified gel in the electrophoresis tank and submerge it in 1X running buffer.
  - Carefully load the prepared samples into the wells of the gel.
  - Connect the electrophoresis system to a power supply and run the gel at an appropriate voltage (e.g., 80-150 V) until the dye front has migrated a sufficient distance.[\[2\]](#)
- Visualize the Results:
  - After the electrophoresis is complete, turn off the power supply.
  - Carefully remove the gel and visualize the DNA bands using a UV transilluminator or other imaging system. The position of the **Acid Green 20** dye front should be noted.

## Data Presentation: Migration of Common Tracking Dyes

To effectively use **Acid Green 20**, its migration characteristics must be determined. This involves running the dye alongside a DNA ladder and observing the size of the DNA fragment with which it co-migrates. The table below provides the approximate migration of commonly used tracking dyes in different concentrations of agarose gels, which can serve as a reference for characterizing **Acid Green 20**.

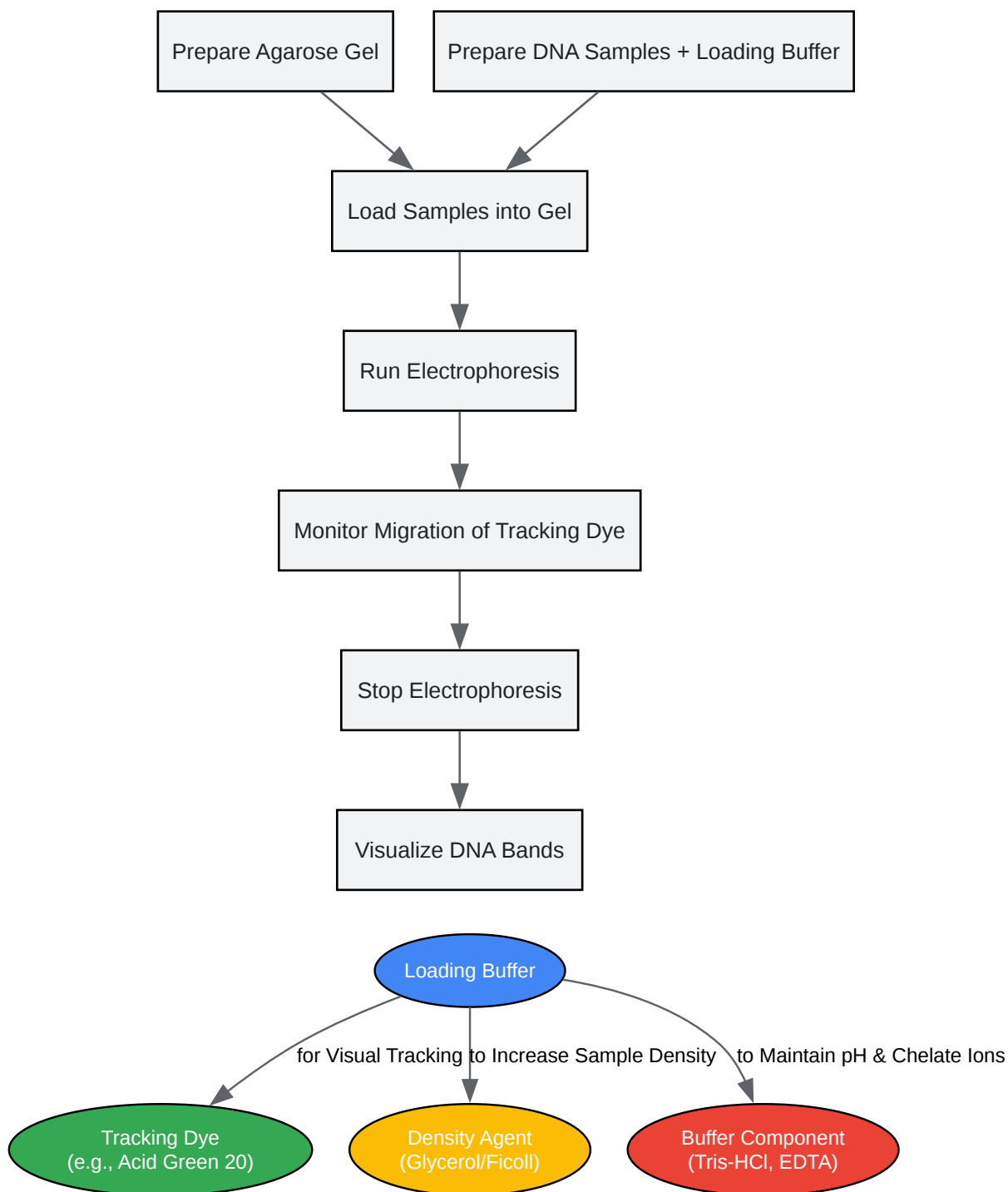
Dye	0.8% Agarose	1.0% Agarose	1.5% Agarose	2.0% Agarose
Xylene Cyanol FF	~5000 bp	~4000 bp	~2000 bp	~1000 bp
Bromophenol Blue	~500 bp	~300 bp	~200 bp	~150 bp
Orange G	~80 bp	~50 bp	<50 bp	<50 bp

Data compiled from various sources. Migration can be affected by buffer composition and voltage.<sup>[7][8]</sup>

## Visualizations

### Experimental Workflow for Using a Tracking Dye

The following diagram illustrates the general workflow for using a tracking dye in an agarose gel electrophoresis experiment.



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